Trifolirhizin

Vue d'ensemble

Description

La trifolirhizine est un glycoside de flavonoïde naturel isolé de la racine de Sophora flavescens, une plante couramment utilisée en médecine traditionnelle chinoise. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses, antioxydantes et ostéogéniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La trifolirhizine peut être isolée de la racine de Sophora flavescens en utilisant diverses techniques chromatographiques. Une méthode courante implique l'utilisation de la chromatographie liquide pour séparer la trifolirhizine des autres flavonoïdes présents dans l'extrait végétal . Le processus implique généralement les étapes suivantes :

Extraction : Les racines de Sophora flavescens sont séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant en utilisant du méthanol ou de l'éthanol.

Filtration et concentration : L'extrait est filtré pour éliminer les résidus solides, puis concentré sous pression réduite afin d'obtenir un extrait brut.

Séparation chromatographique : L'extrait brut est soumis à une chromatographie liquide en utilisant un gradient de méthanol et d'acide acétique aqueux. Cette étape permet de séparer la trifolirhizine des autres flavonoïdes en fonction de leur polarité et de leur affinité pour la phase stationnaire.

Purification : Les fractions contenant de la trifolirhizine sont collectées et purifiées davantage en utilisant une chromatographie préparative afin d'atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de trifolirhizine implique des processus d'extraction et de purification à grande échelle. L'utilisation de techniques chromatographiques avancées, telles que la chromatographie liquide haute performance (HPLC), garantit la séparation et la purification efficaces de la trifolirhizine à partir des extraits végétaux. Le processus est optimisé pour maximiser le rendement et la pureté tout en minimisant l'utilisation de solvants et de réactifs .

Analyse Des Réactions Chimiques

Types de réactions

La trifolirhizine subit diverses réactions chimiques, notamment :

Oxydation : La trifolirhizine peut être oxydée pour former des quinones et d'autres produits d'oxydation. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : La réduction de la trifolirhizine peut conduire à la formation de dihydroflavonoïdes. Le borohydrure de sodium est un agent réducteur couramment utilisé.

Substitution : La trifolirhizine peut subir des réactions de substitution nucléophile, où la partie glycosidique est remplacée par d'autres nucléophiles. Des conditions acides ou basiques sont généralement utilisées pour faciliter ces réactions.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs en conditions douces.

Substitution : Conditions acides ou basiques en utilisant des nucléophiles tels que les halogénures, les thiols et les amines.

Principaux produits formés

Oxydation : Quinones et autres produits d'oxydation.

Réduction : Dihydroflavonoïdes.

Substitution : Divers dérivés de flavonoïdes substitués.

Applications de la recherche scientifique

Chimie

Catalyse : La trifolirhizine a été explorée comme catalyseur en synthèse organique en raison de sa capacité à faciliter diverses réactions chimiques.

Biologie

Différenciation cellulaire : La trifolirhizine favorise la différenciation ostéogénique des ostéoblastes, ce qui en fait un candidat potentiel pour les thérapies de régénération osseuse.

Induction de l'apoptose : La trifolirhizine induit l'apoptose dans les cellules cancéreuses par des voies dépendantes de l'autophagie, soulignant son potentiel en tant qu'agent anticancéreux.

Médecine

Traitement de l'ostéoporose : La trifolirhizine a montré une promesse en matière de protection contre la perte osseuse dans les modèles d'ostéoporose en inhibant la différenciation des ostéoclastes et la résorption osseuse.

Thérapie contre le cancer : La trifolirhizine présente une activité anticancéreuse contre diverses lignées cellulaires cancéreuses, y compris les cellules cancéreuses du côlon, de l'estomac et des poumons.

Industrie

Phytomédecine : La trifolirhizine est étudiée comme un composé bioactif dans le développement de phytomédicaments pour le traitement des maladies osseuses et du cancer.

Mécanisme d'action

La trifolirhizine exerce ses effets par le biais de multiples cibles et voies moléculaires :

Différenciation ostéogénique : La trifolirhizine favorise la différenciation ostéogénique en activant le facteur de transcription 2 lié à runt (RUNX2) et en stimulant les protéines de signalisation telles que GSK3β, β-caténine et Smad1/5/8.

Autophagie et apoptose : La trifolirhizine induit l'apoptose dépendante de l'autophagie dans les cellules cancéreuses en modulant la voie de signalisation AMPK/mTOR.

Arrêt du cycle cellulaire : La trifolirhizine induit l'arrêt du cycle cellulaire dans les cellules cancéreuses en régulant à la baisse l'expression de p53 et de la kinase de point de contrôle 1 (CHEK1).

Applications De Recherche Scientifique

Chemistry

Catalysis: Trifolirhizin has been explored as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions.

Biology

Cell Differentiation: This compound promotes osteogenic differentiation of osteoblasts, making it a potential candidate for bone regeneration therapies.

Apoptosis Induction: This compound induces apoptosis in cancer cells through autophagy-dependent pathways, highlighting its potential as an anticancer agent.

Medicine

Osteoporosis Treatment: This compound has shown promise in protecting against bone loss in osteoporosis models by inhibiting osteoclast differentiation and bone resorption.

Cancer Therapy: This compound exhibits anticancer activity against various cancer cell lines, including colorectal, gastric, and lung cancer cells.

Industry

Mécanisme D'action

Trifolirhizin exerts its effects through multiple molecular targets and pathways:

Osteogenic Differentiation: This compound promotes osteogenic differentiation by activating the runt-related transcription factor 2 (RUNX2) and stimulating signaling proteins such as GSK3β, β-catenin, and Smad1/5/8.

Autophagy and Apoptosis: This compound induces autophagy-dependent apoptosis in cancer cells by modulating the AMPK/mTOR signaling pathway.

Cell Cycle Arrest: This compound induces cell cycle arrest in cancer cells by downregulating the expression of p53 and checkpoint kinase 1 (CHEK1).

Comparaison Avec Des Composés Similaires

La trifolirhizine présente des similitudes avec d'autres glycosides de flavonoïdes mais présente également des propriétés uniques :

Composés similaires : D'autres glycosides de flavonoïdes comprennent la quercétine, le kaempférol et la lutéoline. Ces composés possèdent également des propriétés antioxydantes, anti-inflammatoires et anticancéreuses.

Unicité : La trifolirhizine est unique en sa capacité à promouvoir la différenciation ostéogénique et à inhiber l'activité des ostéoclastes, ce qui la rend particulièrement précieuse pour les applications de santé osseuse

Activité Biologique

Trifolirhizin, a pterocarpan flavonoid derived from the roots of Sophora flavescens, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound's chemical structure has been characterized using techniques such as and NMR and mass spectrometry. Its biological effects are primarily attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in macrophages stimulated by lipopolysaccharide (LPS). In a study involving mouse J774A.1 macrophages, this compound was shown to:

- Inhibit pro-inflammatory cytokines : It reduced the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. At 25 µM, it completely inhibited TNF-α mRNA levels .

- Suppress COX-2 expression : this compound decreased COX-2 protein production by 14% at 0.1 mM and 28% at 0.2 mM concentrations .

Anti-Cancer Activity

This compound demonstrates notable cytotoxic effects against various cancer cell lines:

- Gastric Cancer : In human MKN45 gastric cancer cells, this compound reduced cell proliferation with an IC50 value of 33.27 ± 2.06 µg/ml. The compound induced apoptosis, evidenced by Hoechst staining showing nuclear fragmentation and chromatin compaction .

- Ovarian and Lung Cancer : this compound inhibited the growth of A2780 ovarian and H23 lung cancer cells in vitro .

Table 1: Summary of this compound's Anti-Cancer Effects

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| MKN45 (Gastric) | 33.27 ± 2.06 | Induces apoptosis |

| A2780 (Ovarian) | Not specified | Growth inhibition |

| H23 (Lung) | Not specified | Growth inhibition |

Ulcerative Colitis Model

Recent research highlighted this compound's role in regulating immune responses in ulcerative colitis models. In DSS-induced colitis mice, this compound administration led to:

- Improved symptoms : Increased body weight and reduced disease activity index (DAI).

- Inflammation modulation : It regulated the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells while inhibiting the NLRP3 inflammasome pathway .

Xenograft Tumor Studies

In vivo studies using xenograft tumor models confirmed this compound's anti-tumor efficacy:

- Tumor size reduction : Mice treated with this compound showed smaller tumors after 21 days of treatment without significant weight loss, indicating relative safety .

- Apoptotic activity : Increased levels of cleaved-caspase-3 were observed in treated tumors, supporting the induction of apoptosis as a mechanism for its anti-cancer effects .

Propriétés

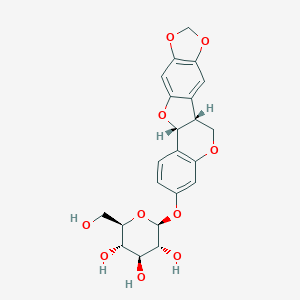

IUPAC Name |

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYCWGXBYZLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6807-83-6 | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.